molecular formula C10H9N3O B8352123 4-phenyl-1H-imidazole-2-carboxamide CAS No. 41270-75-1

4-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B8352123
CAS No.: 41270-75-1
M. Wt: 187.20 g/mol
InChI Key: AVYBERINYRMRTR-UHFFFAOYSA-N
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Description

4-phenyl-1H-imidazole-2-carboxamide (CAS RN: 63678-16-0) is an aromatic organic compound featuring an imidazole ring core substituted with a phenyl group and a carboxamide functional group. With the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol, it serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research . While specific biological data for this compound is limited, its structural features are of significant scientific interest. The 1H-imidazole-2-carboxamide moiety is a recognized pharmacophore in the development of novel inhibitors against metallo-β-lactamases (MBLs), a major class of bacterial enzymes responsible for antibiotic resistance . Research indicates that derivatives sharing this core structure can function as potent inhibitors for enzymes like VIM-2 and VIM-5, potentially restoring the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria . The imidazole ring is a privileged structure in pharmacology, known to be present in a wide array of bioactive molecules. Imidazole-containing compounds have demonstrated diverse therapeutic activities in research settings, including antibacterial, antifungal, antitumor, and anti-inflammatory effects . As such, this compound is a versatile building block for synthesizing new derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41270-75-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-phenyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C10H9N3O/c11-9(14)10-12-6-8(13-10)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)

InChI Key

AVYBERINYRMRTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Phenyl vs. Fluorophenyl Substitution
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): The fluorophenyl substituent introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity in kinase inhibitors (e.g., SB 202190).
Carboxamide vs. Carboxylic Acid Derivatives
  • 4-Amino-1H-imidazole-2-carboxylic acid (): Replacing the carboxamide with a carboxylic acid reduces hydrogen-bonding capacity but increases acidity (pKa ~3–4). This derivative is less suited for intracellular targeting due to ionization at physiological pH, unlike the carboxamide variant, which remains neutral and membrane-permeable .
  • 4-(FMOC-Amino)-1-Methyl-1H-Imidazole-2-Carboxylic Acid (): The FMOC-protected amino group and methyl substitution at N1 enhance steric bulk, limiting conformational flexibility. This contrasts with the unsubstituted 1H-imidazole in the target compound, which allows for broader intermolecular interactions .
Complex Substituents in Alkylating Agents
  • 1H-Imidazole-2-carboxamide derivatives with bis(2-chloroethyl)amino groups (): These compounds, designed as alkylating agents, exhibit cytotoxic properties via DNA crosslinking. The chloroethyl groups confer reactivity absent in 4-phenyl-1H-imidazole-2-carboxamide, highlighting how substituent choice dictates therapeutic mechanisms .
A. Telmisartan-Related Compound B ():

This biphenyl-benzimidazole derivative demonstrates angiotensin II receptor antagonism (antihypertensive activity). The extended aromatic system and carboxylic acid group enable strong protein binding, whereas the simpler phenyl-imidazole-carboxamide structure lacks the steric and electronic features required for such interactions .

B. Peptidomimetic Imidazole Derivatives ():

Compounds like 5{101}–5{105} incorporate benzyloxy-S-phenylalanyl and tert-butoxycarbonyl groups, mimicking peptide backbones. These derivatives are protease inhibitors or enzyme substrates, leveraging bulky substituents for target specificity. In contrast, this compound’s compact structure may favor broad-spectrum interactions .

Key Observations :

  • Lipophilicity : The phenyl group in the target compound balances solubility and membrane permeability, whereas fluorophenyl derivatives (lower LogP) favor aqueous environments.
  • Synthetic Accessibility : this compound’s simpler structure allows easier synthesis compared to peptidomimetics () or alkylating agents (), which require multi-step protection/deprotection strategies .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the substitution reaction of α-bromoacetophenone in ethylene glycol with formamide at 50–60°C. Formamide acts as both a nitrogen source and a solvent, facilitating the formation of a nucleophilic intermediate. Subsequent cyclization is achieved by adding sodium hydride or potassium carbonate, which deprotonates the intermediate and induces ring closure.

Key Parameters:

  • Molar Ratio: A 1:2 molar ratio of α-bromoacetophenone to formamide ensures complete conversion.

  • Temperature: Cyclization proceeds optimally at 80–90°C, with prolonged heating (5–6 hours) to drive the reaction to completion.

  • Solvent: Ethylene glycol enhances solubility and stabilizes intermediates, though dimethylformamide (DMF) may substitute for higher-temperature reactions.

Workup and Purification

Post-cyclization, the crude product is subjected to vacuum distillation to remove ethylene glycol, followed by extraction with ethyl acetate and aqueous sodium hydroxide to isolate the imidazole core. Recrystallization in chloroform/sherwood oil yields 4-phenylimidazole with >99% purity. To introduce the carboxamide group at the 2-position, the intermediate is treated with ammonium chloride under reflux, though this step remains inferred from analogous syntheses.

Post-Functionalization Strategies

Alternative routes modify preformed imidazole derivatives to install the carboxamide moiety.

Carboxylation Followed by Amidation

A two-step protocol involves:

  • C-2 Lithiation: Protecting the N-1 position of 4-phenylimidazole with a trityl group enables selective lithiation at C-2 using lithium diisopropylamide (LDA).

  • Quenching with CO₂: Introducing gaseous CO₂ generates a carboxylic acid intermediate, which is subsequently treated with thionyl chloride to form the acyl chloride. Reaction with ammonia yields the carboxamide.

Challenges:

  • Regioselectivity issues may arise during lithiation, requiring careful temperature control (−78°C).

  • Low yields (30–40%) due to side reactions during carboxylation.

Optimization of Synthetic Routes

Comparative studies highlight the superiority of de novo synthesis over post-functionalization.

Table 1: Yield Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
De Novo Synthesisα-Bromoacetophenone, formamide45–5099.4
Post-Functionalization4-Phenylimidazole, CO₂, NH₃30–4095.2

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR: The carboxamide proton resonates at δ 8.2–8.4 ppm (singlet), while aromatic protons of the phenyl group appear as multiplet signals at δ 7.3–7.6 ppm.

  • LC-MS: Molecular ion peak at m/z 201.1 [M+H]⁺ confirms the molecular formula C₁₀H₉N₃O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) achieves baseline separation, confirming >99% purity.

Industrial-Scale Considerations

The CN103450089B patent outlines a scalable process:

  • Continuous Stirred-Tank Reactor (CSTR): Substitution and cyclization steps are conducted in series, reducing batch time by 30%.

  • Solvent Recovery: Ethylene glycol is recycled via vacuum distillation, lowering production costs .

Q & A

Q. What are the common synthetic routes for 4-phenyl-1H-imidazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide, followed by cyclization under alkaline conditions. Key optimizations include:
  • Catalyst selection : Raney nickel avoids dehalogenation side reactions compared to Pd/C .
  • Solvent choice : Ethanol or water improves intermediate stability .
  • Temperature control : Cyclization at 45°C enhances yield (88%) compared to lower temperatures .
  • Base optimization : NaOH (2 equiv) in ethanol promotes efficient Schiff base formation and dehydration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Identifies protons on the imidazole ring (δ 7.1–7.3 ppm) and aromatic phenyl groups (δ 7.4–7.6 ppm). Carboxamide protons appear as broad signals near δ 6.8–7.0 ppm .
  • IR spectroscopy : A strong C=O stretch (~1650 cm⁻¹) confirms the carboxamide group .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in this compound using SHELXL?

  • Methodological Answer :
  • Refinement strategies : Use SHELXL’s TWIN and PART commands to model disorder in the phenyl or imidazole rings. Anisotropic displacement parameters improve precision .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings, which stabilize crystal packing .
  • Validation tools : Check ADDSYM/PLATON for missed symmetry and validate hydrogen-bond geometry with Mercury .

Q. What methodologies are recommended for investigating the enzyme inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • IC₅₀ determination : Perform dose-response assays using fluorogenic substrates (e.g., for proteases or kinases). Fit data to a sigmoidal curve using software like GraphPad Prism .
  • Molecular docking : Use AutoDock Vina to model interactions between the imidazole ring and metal ions (e.g., Zn²⁺ in metalloenzymes). Focus on binding energy (ΔG) and pose clustering .
  • QSAR studies : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic systems for synthesizing this compound?

  • Troubleshooting Strategies :
  • Catalyst comparison : Raney nickel minimizes dehalogenation vs. Pd/C, which may reduce aryl chloride byproducts .
  • Solvent effects : Ethanol enhances cyclization efficiency over water, but aqueous systems improve intermediate solubility .
  • Byproduct identification : Use LC-MS to detect hydrodechlorinated byproducts and adjust reaction time (<6 hours) to suppress side reactions .

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